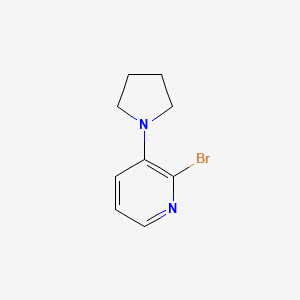

2-Bromo-3-(pyrrolidin-1-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-9-8(4-3-5-11-9)12-6-1-2-7-12/h3-5H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKABBMJIKLVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(N=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 3 Pyrrolidin 1 Yl Pyridine and Analogues

Strategic Retrosynthetic Analysis of the Pyridine (B92270) Core with Pyrrolidine (B122466) and Bromine Substituents

A retrosynthetic analysis of 2-Bromo-3-(pyrrolidin-1-yl)pyridine reveals several key bond disconnections that guide the synthetic design. The primary disconnections are the C-N bond of the pyrrolidine substituent and the C-Br bond. This leads to two main synthetic approaches: the introduction of the pyrrolidine moiety onto a pre-brominated pyridine core, or the bromination of a pyridine ring already bearing the pyrrolidine substituent. Further disconnection of the pyridine ring itself can be envisioned through various classical pyridine syntheses, such as the Hantzsch synthesis, although this is less common for this specific substitution pattern. advancechemjournal.com The choice of strategy often depends on the availability of starting materials and the desired regioselectivity.

A plausible retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic analysis of this compound.

Figure 1: Retrosynthetic analysis of this compound.Direct Synthetic Routes via C-N and C-Br Bond Formation

Direct methods for constructing the target molecule involve the sequential or tandem formation of the carbon-nitrogen and carbon-bromine bonds on the pyridine ring.

Nucleophilic Displacement Strategies for Pyrrolidine Introduction

The introduction of the pyrrolidine group can be achieved through nucleophilic aromatic substitution (SNAr) on a suitable pyridine precursor. The pyridine ring is generally activated towards nucleophilic attack at the C2 and C4 positions. chemistry-online.comquimicaorganica.org Therefore, a common strategy involves the reaction of a 2,3-dihalopyridine with pyrrolidine. The greater reactivity of the halogen at the 2-position facilitates selective displacement.

For instance, the reaction of 2,3-dibromopyridine (B49186) with pyrrolidine can yield this compound. The reaction conditions, such as solvent and temperature, are crucial for controlling the regioselectivity and minimizing the formation of the 3-bromo-2-(pyrrolidin-1-yl)pyridine (B1522737) isomer and disubstituted products.

Regioselective Bromination Techniques for Pyridine Derivatives

Alternatively, the synthesis can commence with a pyridine ring already functionalized with a pyrrolidine group. The regioselective bromination of 3-(pyrrolidin-1-yl)pyridine is a key step in this approach. The directing effect of the pyrrolidinyl group, an activating substituent, will influence the position of bromination. Electrophilic aromatic substitution on 3-substituted pyridines can be complex, with the incoming electrophile potentially attacking at the 2-, 4-, or 6-positions. However, the use of specific brominating agents and reaction conditions can favor the desired 2-bromo isomer. For example, using reagents like N-Bromosuccinimide (NBS) or tetrabutylammonium (B224687) tribromide (TBATB) can provide good yields of the C3-brominated product in certain heterocyclic systems. nih.gov

Transition-Metal Catalyzed Coupling Reactions for Pyridine Ring Functionalization

Transition-metal catalysis offers a powerful and versatile toolkit for the synthesis and functionalization of pyridine derivatives. Palladium and copper-based catalytic systems are particularly prominent in this area.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis. For the synthesis of analogues of this compound, these reactions can be employed to introduce a variety of substituents at the bromine-bearing position.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide, is a widely used method for forming carbon-carbon bonds. libretexts.orgnih.govrsc.orgnih.gov this compound can be readily coupled with various boronic acids or esters to introduce aryl, heteroaryl, alkyl, or alkenyl groups at the 2-position. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and functional group tolerance. libretexts.org

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scirp.orgnih.govresearchgate.netscirp.orgresearchgate.net This reaction can be used to introduce alkynyl moieties at the 2-position of the pyridine ring, providing access to a diverse range of functionalized alkynylpyridines. scirp.orgscirp.org These products can serve as valuable intermediates for further transformations.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov This reaction can be applied to this compound to introduce alkenyl substituents at the 2-position, further expanding the structural diversity of accessible analogues.

A summary of representative palladium-catalyzed coupling reactions is provided in the table below.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Boronic acids/esters | Pd(PPh₃)₄, K₂CO₃ | Biaryls, alkyl-, alkenylpyridines |

| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynylpyridines |

| Heck | Alkenes | Pd(OAc)₂, PPh₃, base | Alkenylpyridines |

| Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions |

Copper-Catalyzed Amination and Halogenation Protocols

Copper-catalyzed reactions have emerged as a powerful alternative and complement to palladium-based methods, particularly for C-N and C-X bond formation.

Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, can be used to introduce the pyrrolidine moiety onto a 2-bromopyridine (B144113) derivative. These reactions typically employ a copper(I) or copper(II) catalyst in the presence of a ligand and a base. researchgate.netrsc.org This method can be particularly useful when nucleophilic aromatic substitution is sluggish or provides low yields.

Furthermore, copper catalysis can be employed for the synthesis of imidazo[1,2-a]pyridines from aminopyridines, showcasing the versatility of copper in constructing fused heterocyclic systems. nih.gov

The following table provides examples of copper-catalyzed reactions relevant to the synthesis of the target scaffold.

| Reaction Type | Reactants | Catalyst System (Typical) | Product |

| Amination | 2-Bromopyridine, Pyrrolidine | CuI, L-proline, K₂CO₃ | 2-(Pyrrolidin-1-yl)pyridine |

| Oxidative Amidation | Aldehyde, 2-Aminopyridine (B139424) | Cu(OTf)₂, I₂ | N-(pyridin-2-yl)amide |

| Table 2: Examples of Copper-Catalyzed Reactions |

Alternative Synthetic Approaches and Efficiency Enhancements

Microwave-Assisted Organic Synthesis of Pyridine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods. wikipedia.org By utilizing microwave irradiation, chemical reactions can be heated rapidly and uniformly, leading to dramatic reductions in reaction times, often from hours to mere minutes, and frequently resulting in higher product yields and purity. wikipedia.orgnih.gov This efficiency is particularly valuable in the synthesis of heterocyclic compounds like pyridine derivatives.

One of the most powerful applications of MAOS in this area is in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction is a cornerstone for forming C(sp²)–N bonds, essential for synthesizing aminopyridines from their corresponding brominated precursors. For a molecule like this compound, this would typically involve the coupling of a dihalopyridine with pyrrolidine. Under microwave irradiation, Buchwald-Hartwig aminations can be completed in 10–30 minutes, a stark contrast to the 24 hours often required with conventional heating. biosynce.comacs.org This acceleration is attributed to the selective activation of polar species, such as the Ar–Pd–Br intermediate, by the microwave field. rasayanjournal.co.in

Similarly, nucleophilic aromatic substitution (SNAr) reactions, another key route to aminopyridines, are significantly enhanced by microwave assistance. catalysis.blogorganic-chemistry.org These reactions classically require high temperatures and long reaction times. Microwave irradiation provides the necessary energy efficiently, facilitating the substitution of a leaving group on the pyridine ring with an amine nucleophile. Studies have demonstrated that microwave conditions can lead to quantitative yields in SNAr reactions that are sluggish and lower-yielding under traditional heating. catalysis.blog

The benefits of MAOS extend to the construction of the pyridine ring itself. For instance, the one-pot Bohlmann-Rahtz pyridine synthesis, which traditionally involves a two-step process, can be completed in a single, rapid step under microwave conditions, with reaction times as short as 10-20 minutes and yields up to 98%. rsc.orgbenthamdirect.com Multicomponent reactions, which assemble complex molecules from three or more starting materials in a single operation, are also well-suited to microwave heating, offering an efficient and atom-economical route to highly substituted pyridines. nih.govacs.orgwikipedia.org

The following table summarizes the comparative efficiency of microwave-assisted versus conventional heating methods for key reactions in pyridine synthesis.

| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Key Advantages of MAOS |

| Buchwald-Hartwig Amination | Typically requires 24 hours. | 10–30 minutes. biosynce.comacs.org | Drastic reduction in reaction time; moderate to excellent yields. biosynce.com |

| Bohlmann-Rahtz Pyridine Synthesis | Two-step process with high temperatures. | One-pot reaction in 10–20 minutes; yields up to 98%. rsc.orgbenthamdirect.com | Simplification to a one-pot procedure; higher yields; shorter time. benthamdirect.com |

| Nucleophilic Aromatic Substitution (SNAr) | Long reaction times, often with low to moderate yields. | Rapid reactions with significantly increased, often quantitative, yields. catalysis.blog | Improved reaction rates and product yields. catalysis.blog |

| Multicomponent Pyridine Synthesis | Can require long reaction times and harsh conditions. | Reaction times of 2–7 minutes with excellent yields (82%-94%). nih.gov | High efficiency; pure products; suitability for library synthesis. nih.govwikipedia.org |

Green Chemistry Considerations in Pyridine Synthesis

The principles of green chemistry are increasingly integral to the development of modern synthetic routes, aiming to create chemical processes that are safer, more efficient, and environmentally benign. researchgate.net In pyridine synthesis, this involves a holistic approach that considers everything from starting materials and solvents to catalysts and energy consumption. rasayanjournal.co.in

A primary focus of green chemistry is the reduction or replacement of hazardous solvents. Traditional pyridine syntheses often employ volatile organic compounds (VOCs) that pose risks to health and the environment. rasayanjournal.co.in Research has explored the use of "greener" alternatives such as water, supercritical fluids, and ionic liquids. wikipedia.orgbenthamdirect.com Ionic liquids, with their low volatility and tunable properties, can serve as both the solvent and catalyst, improving reaction efficiency and allowing for easier product separation and catalyst recycling. benthamdirect.com Water is another attractive medium, and methods like the Hantzsch pyridine synthesis have been successfully adapted to aqueous conditions. wikipedia.org Furthermore, solvent-free reactions, often facilitated by microwave irradiation or mechanochemical methods like grinding, represent a significant advance, minimizing waste and simplifying purification. nih.govresearchgate.net

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher selectivity and under milder conditions, thereby reducing energy consumption and unwanted byproducts. biosynce.com The development of recyclable catalysts, such as copper ferrite (B1171679) magnetic nanoparticles or zeolite-based catalysts, is a key strategy. researchgate.netrsc.orgresearchgate.net These solid catalysts can be easily separated from the reaction mixture and reused multiple times, improving cost-effectiveness and reducing waste. For instance, zeolites like HZSM-5 have been used to produce pyridines sustainably from renewable feedstocks like glycerol. researchgate.netrsc.org

Atom economy, a concept that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product, is another critical consideration. researchgate.netprimescholars.com Multicomponent reactions (MCRs) are inherently atom-economical, as they combine three or more reactants in a single step to form a complex product with minimal byproduct formation. nih.govrasayanjournal.co.in Designing synthetic pathways that maximize atom economy, such as addition and cycloaddition reactions, is a fundamental goal of green pyridine synthesis. rsc.org

The following table outlines key green chemistry principles and their application in the synthesis of pyridine derivatives.

| Green Chemistry Principle | Application in Pyridine Synthesis | Examples & Benefits |

| Use of Safer Solvents | Replacing hazardous organic solvents with environmentally benign alternatives. | Use of water, ethanol, or ionic liquids. wikipedia.orgrsc.orgbenthamdirect.com Ionic liquids can also act as recyclable catalysts. benthamdirect.com |

| Energy Efficiency | Reducing energy consumption by using milder reaction conditions or more efficient heating methods. | Microwave-assisted synthesis dramatically reduces reaction times and energy input. nih.gov Room-temperature reactions using highly active catalysts. wikipedia.org |

| Catalysis | Employing catalysts to increase reaction efficiency and selectivity, replacing stoichiometric reagents. | Use of recyclable solid catalysts like zeolites or magnetic nanoparticles. researchgate.netrsc.orgresearchgate.net Enables use of renewable feedstocks like glycerol. rsc.org |

| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the final product. | Multicomponent reactions (MCRs) that build complex pyridines in one pot with minimal waste. nih.govrasayanjournal.co.in Solvent-free reactions with 100% atom economy. researchgate.net |

| Renewable Feedstocks | Using starting materials derived from renewable sources instead of petrochemicals. | Synthesis of pyridines from glycerol, a byproduct of biodiesel production, using zeolite catalysts. researchgate.netrsc.orguniroma1.it |

By integrating these advanced methodologies and green chemistry principles, the synthesis of this compound and its analogues can be achieved with greater efficiency, speed, and environmental responsibility.

Mechanistic Investigations and Reactivity Profiles of 2 Bromo 3 Pyrrolidin 1 Yl Pyridine

Electrophilic and Nucleophilic Characterization of the Pyridine (B92270) Ring System

The pyridine ring in 2-Bromo-3-(pyrrolidin-1-yl)pyridine is influenced by two substituents with opposing electronic effects. The bromine atom at the 2-position acts as an electron-withdrawing group through its inductive effect, decreasing the electron density of the ring. Conversely, the pyrrolidin-1-yl group at the 3-position is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic system. libretexts.orglibretexts.org This delocalization significantly increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to the pyrrolidinyl group.

The interplay of these effects dictates the molecule's susceptibility to electrophilic and nucleophilic attack. The strong electron-donating nature of the pyrrolidinyl group generally makes the ring more activated towards electrophilic aromatic substitution compared to unsubstituted pyridine. However, the precise regioselectivity of such reactions would be complex and influenced by steric hindrance from the substituents. Conversely, the electron-rich nature of the ring system generally disfavors nucleophilic aromatic substitution, unless a suitable leaving group is present at an activated position.

Reactivity of the Bromine Substituent in Transformational Chemistry

The bromine atom at the 2-position is a key functional handle for a variety of chemical transformations, primarily involving the formation of new carbon-carbon and carbon-heteroatom bonds.

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org In the case of this compound, the bromine atom can be readily exchanged with a metal, typically lithium, by treatment with an organolithium reagent such as n-butyllithium or tert-butyllithium. wikipedia.orgstackexchange.com This reaction proceeds via a kinetically controlled process to form the corresponding 2-lithiated pyridine derivative. wikipedia.orgharvard.edu

The rate of halogen-metal exchange is influenced by the stability of the resulting carbanion intermediate. wikipedia.org For aryl halides, the order of reactivity is generally I > Br > Cl. wikipedia.org The formation of the lithiated species is often rapid, even at low temperatures. harvard.edu The resulting organolithium reagent is a potent nucleophile and can be used in a variety of subsequent reactions, such as alkylation, arylation, and acylation, by quenching with an appropriate electrophile.

The table below summarizes the general conditions for halogen-metal exchange reactions.

| Reagent | Solvent | Temperature | Product |

| n-Butyllithium | Diethyl ether or THF | -78 °C to 0 °C | 2-Lithio-3-(pyrrolidin-1-yl)pyridine |

| tert-Butyllithium | Diethyl ether or THF | -78 °C to 0 °C | 2-Lithio-3-(pyrrolidin-1-yl)pyridine |

The carbon-bromine bond in this compound is highly susceptible to oxidative addition to low-valent transition metal complexes, particularly those of palladium(0). rsc.orgcsbsju.edu This step is a cornerstone of many palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. csbsju.edu

In a typical catalytic cycle, a palladium(0) complex, often stabilized by phosphine (B1218219) ligands, reacts with the aryl bromide in an oxidative addition step. uwindsor.ca This process involves the insertion of the palladium atom into the C-Br bond, resulting in the formation of a palladium(II) species. csbsju.eduuwindsor.ca The mechanism of this oxidative addition can be complex and may proceed through concerted, nucleophilic substitution, or radical pathways depending on the specific reaction conditions, ligands, and solvent. rsc.org Following oxidative addition, subsequent steps of transmetalation (in the case of Suzuki or Negishi coupling) or migratory insertion and reductive elimination lead to the formation of the desired cross-coupled product and regeneration of the palladium(0) catalyst. csbsju.edu Visible-light-induced palladium catalysis has also emerged as a method to facilitate oxidative addition under mild conditions. d-nb.infonih.gov

The table below provides an overview of common palladium-catalyzed cross-coupling reactions involving aryl bromides.

| Reaction Name | Coupling Partner | Catalyst System (Typical) |

| Suzuki Coupling | Organoboron reagent | Pd(PPh₃)₄ or Pd(OAc)₂/phosphine ligand |

| Heck Coupling | Alkene | Pd(OAc)₂/phosphine ligand |

| Buchwald-Hartwig Amination | Amine | Pd(dba)₂/phosphine ligand |

| Negishi Coupling | Organozinc reagent | Pd(PPh₃)₄ |

Chemical Behavior of the Pyrrolidin-1-yl Moiety

The nitrogen atom of the pyrrolidine (B122466) ring is sp³-hybridized and possesses a lone pair of electrons, rendering it basic and nucleophilic. stackexchange.com However, its basicity is attenuated compared to a simple dialkylamine due to the delocalization of the nitrogen's lone pair into the electron-deficient pyridine ring. libretexts.orglibretexts.org This resonance effect makes the lone pair less available for protonation. libretexts.orglibretexts.org Despite this, the pyrrolidine nitrogen can still be protonated by strong acids and can act as a nucleophile in certain reactions. The nucleophilicity of amines generally correlates with their basicity, with secondary amines being more nucleophilic than primary amines or ammonia. masterorganicchemistry.com However, this correlation can be weak, and steric factors also play a significant role. masterorganicchemistry.comnih.gov

The table below compares the approximate pKaH values (pKa of the conjugate acid) for related amine structures.

| Amine | Hybridization of N | Approximate pKaH | Reference |

| Pyrrolidine | sp³ | 11.3 | stackexchange.com |

| Pyridine | sp² | 5.2 | stackexchange.com |

| Aniline | sp² | 4.6 | libretexts.orglibretexts.org |

The proximity of the pyrrolidine nitrogen to the bromine-bearing carbon at the 2-position of the pyridine ring creates the potential for intramolecular reactions. Under certain conditions, particularly in the presence of a strong base or a transition metal catalyst, intramolecular cyclization could occur. This type of reaction, known as a Parham cyclization, involves the formation of a lithiated arene that then undergoes intramolecular nucleophilic attack. wikipedia.org While specific examples for this compound are not extensively documented in the provided search results, the general principles of intramolecular reactions suggest that the formation of a fused ring system is a plausible transformation. masterorganicchemistry.com The favorability of such cyclizations is often dependent on the formation of five- or six-membered rings. masterorganicchemistry.com Additionally, intramolecular hydrogen bonding between the pyridine nitrogen and an amide hydrogen has been observed in peptides containing a pyridine ring, which can restrict the conformational mobility of the molecule. nih.gov

Reaction Kinetics and Thermodynamic Considerations in Pyridine Functionalization

The functionalization of the pyridine ring in this compound is governed by the interplay of kinetic and thermodynamic factors. While specific experimental kinetic and thermodynamic data for this particular compound are not extensively documented in publicly available literature, a detailed analysis of its structural features and the general principles of pyridine chemistry allows for a comprehensive discussion of the expected reactivity.

The reactivity of this compound in common functionalization reactions, such as transition-metal-catalyzed cross-coupling reactions, is influenced by several key factors. These include the electronic properties of the substituents, the nature of the catalyst and reactants, and the reaction conditions. The pyrrolidinyl group at the 3-position is an electron-donating group, which increases the electron density of the pyridine ring. This electronic effect can influence the rates of reactions sensitive to the nucleophilicity of the pyridine nitrogen or the electron density at the carbon atoms.

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, the kinetics are often complex. The reaction mechanism typically involves several steps, including oxidative addition, transmetalation, and reductive elimination. The rates of these individual steps can be affected by the substituents on the pyridine ring. For instance, the electron-donating pyrrolidinyl group might modulate the rate of oxidative addition of the palladium catalyst to the C-Br bond.

A potential challenge in the functionalization of 2-amino-3-halopyridines is the coordination of the amino group to the metal center of the catalyst. nih.gov This can sometimes lead to catalyst inhibition or the formation of undesired side products. However, the use of appropriate ligands and reaction conditions can often mitigate these effects. For example, in the palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes, high yields have been achieved by carefully selecting the catalyst system and reaction temperature. scirp.org

The table below illustrates the general influence of substituents on the reactivity of 2-bromopyridines in a hypothetical cross-coupling reaction.

| Substituent at C-3 | Electronic Effect | Expected Relative Rate of Oxidative Addition |

| -NO₂ | Electron-withdrawing | Faster |

| -H | Neutral | Baseline |

| -CH₃ | Electron-donating | Slower |

| -N(CH₂)₄ (pyrrolidinyl) | Strong Electron-donating | Slowest |

It is important to note that while the electron-donating nature of the pyrrolidinyl group might decrease the rate of oxidative addition, it can enhance the reactivity of the pyridine ring in other types of reactions, such as electrophilic aromatic substitution, should the conditions for such a reaction be met.

The following table provides a qualitative overview of the thermodynamic considerations for a generic Suzuki coupling reaction involving this compound.

| Reaction Step | Enthalpic Contribution (ΔH) | Entropic Contribution (ΔS) | Free Energy Contribution (ΔG) |

| Oxidative Addition | Generally endothermic (bond breaking) | Can be positive or negative | Positive |

| Transmetalation | Can be exothermic or endothermic | Can be positive or negative | Variable |

| Reductive Elimination | Generally exothermic (bond formation) | Generally positive (release of catalyst) | Negative |

| Overall Reaction | Exothermic (net bond formation) | Generally positive | Negative (favorable) |

Derivatization Strategies and Scaffold Modification of 2 Bromo 3 Pyrrolidin 1 Yl Pyridine

Post-Synthetic Functionalization of the Pyridine (B92270) and Pyrrolidine (B122466) Moieties

Post-synthetic functionalization refers to the chemical modification of the pyridine and pyrrolidine rings after the initial synthesis of the 2-bromo-3-(pyrrolidin-1-yl)pyridine core. This approach allows for the introduction of various functional groups, which can significantly alter the physicochemical properties and biological activity of the parent molecule.

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the bromine atom and the electron-donating pyrrolidine group. The bromine atom at the 2-position is a key handle for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide range of aryl, heteroaryl, and amino substituents.

The pyrrolidine moiety, a saturated heterocycle, also offers opportunities for functionalization. While the ring itself is generally less reactive than the pyridine core, the nitrogen atom can be further alkylated or acylated to introduce new substituents. Additionally, C-H activation strategies can be employed to functionalize the carbon atoms of the pyrrolidine ring, although this is a more challenging transformation.

Introduction of Diverse Chemical Groups for Scaffold Diversification

To expand the chemical space accessible from this compound, various chemical groups can be introduced through a range of reactions. This diversification is critical for structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for a desired biological effect.

Alkylation and Acylation Reactions

Alkylation and acylation reactions are fundamental transformations for modifying the this compound scaffold. These reactions primarily target the nitrogen atom of the pyrrolidine ring, which acts as a nucleophile.

Alkylation introduces alkyl groups to the pyrrolidine nitrogen, which can influence the steric and electronic properties of the molecule. For instance, methylation of the pyrrolidine nitrogen in a related compound, 5-bromo-3-(pyrrolidin-2-yl)pyridine, is achieved using formaldehyde (B43269) and sodium cyanoborohydride. chemicalbook.com This reaction proceeds in high yield and demonstrates the feasibility of modifying the pyrrolidine ring. chemicalbook.com

Acylation involves the introduction of an acyl group (R-C=O) to the pyrrolidine nitrogen, forming an amide linkage. This transformation can be used to introduce a variety of functional groups and can significantly impact the molecule's ability to form hydrogen bonds, a key interaction in many biological systems.

| Reaction Type | Reagents | Comments | Reference |

| N-Alkylation | Formaldehyde, Sodium Cyanoborohydride | High yield methylation of the pyrrolidine nitrogen. | chemicalbook.com |

| Acylation | Acyl Halides, Anhydrides | Forms an amide linkage, introducing diverse functional groups. |

Formation of Nitrogen-, Sulfur-, and Oxygen-Containing Derivatives

The introduction of nitrogen, sulfur, and oxygen atoms into the this compound scaffold can lead to the formation of a wide range of derivatives with potentially enhanced biological activities.

Nitrogen-Containing Derivatives: The bromine atom at the 2-position is a prime site for introducing nitrogen-containing groups via cross-coupling reactions. The Buchwald-Hartwig amination allows for the formation of C-N bonds with various amines, including primary and secondary amines, as well as anilines and heterocycles. nih.gov This methodology has been successfully applied to synthesize 2-amino- and 2-hydrazinyl-pyridine derivatives. nih.gov Furthermore, one-pot procedures have been developed for the direct amination of bromo-polycyclic heteroatoms using copper-catalyzed Ullmann C-N coupling reactions. nih.gov

Sulfur-Containing Derivatives: Sulfur-containing functional groups, such as thioethers and sulfonamides, are prevalent in many pharmaceuticals. nih.gov These groups can be introduced onto the pyridine ring through various synthetic methods. For example, the bromine atom can be displaced by a thiol to form a thioether. Additionally, the synthesis of sulfonamides can be achieved through multi-step sequences involving the conversion of the bromo-pyridine to an amino-pyridine, followed by reaction with a sulfonyl chloride. researchgate.net

Oxygen-Containing Derivatives: Oxygen-containing functional groups, such as hydroxyl and alkoxy groups, can be introduced through nucleophilic aromatic substitution reactions. The bromine atom can be displaced by alkoxides or hydroxides, although these reactions may require harsh conditions. Palladium-catalyzed C-O coupling reactions offer a milder alternative for the synthesis of ether derivatives. For instance, (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine highlights the introduction of an oxygen-linked pyrrolidine moiety. bldpharm.com

| Derivative Type | Synthetic Strategy | Key Reagents/Catalysts | References |

| Nitrogen-Containing | Buchwald-Hartwig Amination | Palladium catalysts, Ligands | nih.gov |

| Nitrogen-Containing | Ullmann C-N Coupling | Copper catalysts | nih.gov |

| Sulfur-Containing | Nucleophilic Substitution | Thiols | |

| Sulfur-Containing | Multi-step Synthesis | Sulfonyl chlorides | researchgate.net |

| Oxygen-Containing | Nucleophilic Substitution | Alkoxides, Hydroxides | |

| Oxygen-Containing | Palladium-catalyzed C-O Coupling | Palladium catalysts, Ligands |

Synthesis of Fused Heterocyclic Systems from this compound

The this compound scaffold can be utilized as a building block for the construction of more complex, fused heterocyclic systems. These fused rings often exhibit unique biological properties and are of great interest in drug discovery.

Construction of Pyrrolo[3,4-c]pyridine and Pyrrolo[2,3-b]pyridine Analogues

Pyrrolo[3,4-c]pyridine Analogues: The synthesis of pyrrolo[3,4-c]pyridine derivatives often involves the modification of a pre-existing pyridine ring. nih.gov Starting from this compound, one could envision a strategy involving functionalization at the 4-position of the pyridine ring, followed by cyclization to form the fused pyrrole (B145914) ring. These derivatives have been investigated for their analgesic and sedative properties. nih.gov

Pyrrolo[2,3-b]pyridine Analogues: Pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, are a prominent class of heterocycles in medicinal chemistry, with several approved drugs containing this scaffold. nih.gov The synthesis of these analogues from this compound could involve intramolecular cyclization reactions. For example, if a suitable functional group is introduced at the 3-position of the pyrrolidine ring, it could potentially cyclize onto the pyridine ring to form the fused system. Various synthetic routes to pyrrolo[2,3-b]pyridines have been developed, often involving cross-coupling reactions and subsequent cyclization steps. nih.govgoogle.comrsc.orgresearchgate.net

Spirocyclic Systems Incorporating Pyrrolidinyl-Pyridine Motifs

Spirocyclic systems, where two rings share a single carbon atom, are three-dimensional structures that have gained increasing attention in drug design. nih.gov The synthesis of spirocyclic systems incorporating the pyrrolidinyl-pyridine motif can be achieved through various cycloaddition reactions. researchgate.net For instance, a 1,3-dipolar cycloaddition reaction involving an azomethine ylide generated from the pyrrolidine ring and a suitable dipolarophile could lead to the formation of a spiro-pyrrolidine. The pyridine ring would act as a substituent on this newly formed spirocyclic core. Such strategies allow for the creation of complex and diverse molecular architectures with potential applications in various therapeutic areas.

Applications in Advanced Organic Synthesis and Catalysis

2-Bromo-3-(pyrrolidin-1-yl)pyridine as a Precursor for Complex Molecular Architectures

The pyridine (B92270) and pyrrolidine (B122466) rings are significant heterocyclic structures found in numerous biologically active natural and synthetic compounds. nih.govnih.gov The presence of both of these motifs within one molecule, combined with a bromine atom suitable for cross-coupling reactions, makes this compound a valuable precursor for synthesizing intricate molecular architectures. mdpi.comnih.gov The pyrrolidine scaffold, in particular, is a cornerstone in the synthesis of many ligands and organocatalysts. nih.gov

The bromine atom on the pyridine ring can be readily displaced or used in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comnih.gov This allows for the introduction of a wide range of substituents, including aryl and alkyl groups, leading to the construction of more complex and functionally diverse molecules. mdpi.comnih.gov For instance, the cross-coupling of similar bromopyridine derivatives with different arylboronic acids has been shown to produce novel pyridine derivatives in moderate to good yields. mdpi.com This strategic functionalization is key to building elaborate molecular frameworks from the relatively simple starting material.

Furthermore, the pyrrolidine ring itself can be a site for further modification, although its primary role in this context is often as a foundational structural element. The stereochemistry of substituted pyrrolidines is crucial, as it can significantly influence the biological activity and enantioselectivity of the resulting molecules. nih.govnih.gov The ability to start with a pre-formed, and potentially chiral, pyrrolidine-containing building block simplifies the synthesis of complex chiral molecules. nih.gov

Development of Novel Ligands and Organocatalysts Incorporating the Pyridine-Pyrrolidine Structure

The pyridine-pyrrolidine scaffold is a privileged motif in the design of both ligands for metal-catalyzed reactions and purely organic catalysts. beilstein-journals.orghkbu.edu.hk The nitrogen atom of the pyridine ring and the secondary amine of the pyrrolidine can act as bidentate or monodentate ligands, coordinating with metal centers to facilitate a variety of chemical transformations.

Chiral Ligand Design for Asymmetric Transformations

Chiral ligands are essential for asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer products. hkbu.edu.hk The pyridine-pyrrolidine structure has been a focus in the design of new chiral ligands. hkbu.edu.hkx-mol.com The inherent chirality of many pyrrolidine derivatives, often derived from natural sources like proline, can be leveraged to induce enantioselectivity in chemical reactions. nih.gov

The synthesis of chiral ligands often involves the functionalization of the pyrrolidine ring or the pyridine ring to create a specific steric and electronic environment around a metal center. hkbu.edu.hk For example, new chiral pyrrolidinyl- and 2-azanorbornyl-phosphinooxazolidines have been developed as ligands for palladium-catalyzed asymmetric allylation. scilit.com While not directly synthesized from this compound, these examples highlight the utility of the pyrrolidine motif in creating effective chiral ligands. The bromo-substituted pyridine offers a convenient handle to attach such phosphine (B1218219) groups or other coordinating moieties.

Applications in Metal-Catalyzed Reactions

The pyridine-pyrrolidine scaffold is particularly effective in metal-catalyzed cross-coupling reactions. nih.gov The nitrogen atom of the pyridine can coordinate to the metal catalyst, influencing its reactivity and selectivity. The bromine atom at the 2-position of the pyridine ring is well-suited for oxidative addition to a low-valent metal center, a key step in many cross-coupling catalytic cycles. nih.govnih.gov

For example, Pd-catalyzed cross-coupling reactions have been utilized to synthesize azamacrocycles from suitably functionalized 2-bromopyridines. nih.gov The ability to selectively react at the C-Br bond allows for the sequential introduction of different functional groups, a powerful strategy for building complex molecules. nih.gov The Negishi cross-coupling, which pairs an organozinc compound with an organic halide, is one such reaction where 2-bromopyridines are effective substrates. nih.gov

| Catalyst System | Reaction Type | Substrate | Product | Reference |

| Pd(PPh₃)₄ | Suzuki Coupling | 5-Bromo-2-methylpyridin-3-amine | 5-Aryl-2-methylpyridin-3-amine | mdpi.com |

| Pd(PPh₃)₂Cl₂ | Negishi Coupling | 2-Bromopyridines | 2,6-Difunctionalized pyridines | nih.gov |

| Pd(OAc)₂ / Ligand | C(sp³)-C(sp³) Coupling | Alkylzinc reagents | Coupled alkyl products | nih.gov |

This interactive table provides examples of catalyst systems used in cross-coupling reactions involving bromopyridine derivatives.

Synthesis of Chemically Active Scaffolds for Probe Development

The development of molecular probes is crucial for studying biological systems and for structure-based drug design. nih.govmdpi.com The pyrrolidine and pyridine scaffolds are frequently found in bioactive molecules and approved drugs, making them attractive starting points for the design of new chemical probes. nih.govnih.gov

Design of Molecular Probes for Chemical Biology Studies

Molecular probes are designed to interact with specific biological targets, such as proteins or nucleic acids, to elucidate their function or to act as diagnostic tools. The pyrrolidine ring, with its three-dimensional structure and potential for stereochemical diversity, is an excellent scaffold for exploring pharmacophore space. nih.govnih.gov

The synthesis of libraries of compounds based on the this compound scaffold allows for the systematic exploration of structure-activity relationships (SAR). By varying the substituent introduced at the bromine position, researchers can fine-tune the binding affinity and selectivity of the resulting molecules for their target. The pyrrolidine moiety can also be modified to optimize properties like solubility and cell permeability. nih.gov

Scaffolds for Structure-Based Design Initiatives in Chemical Research

Structure-based design relies on the three-dimensional structure of a biological target to design molecules that will bind to it with high affinity and selectivity. mdpi.com The pyrrolidine scaffold, with its well-defined stereochemistry and conformational preferences, is an ideal building block for such initiatives. nih.govnih.gov

The rigid nature of the pyridine ring combined with the more flexible, yet conformationally constrained, pyrrolidine ring provides a defined three-dimensional shape that can be used to probe the binding pockets of proteins. The ability to functionalize the scaffold at the bromine position allows for the introduction of various pharmacophoric groups that can interact with specific residues in the target protein. This approach has been used to develop potent inhibitors for a variety of enzymes. mdpi.com

| Scaffold Feature | Application in Probe/Drug Design | Reference |

| Pyrrolidine Ring | Exploration of 3D pharmacophore space, improved solubility | nih.govnih.gov |

| Pyridine Ring | Rigid core for defined geometry, site for functionalization | nih.gov |

| Bromo-substituent | Handle for diversification via cross-coupling reactions | mdpi.comnih.gov |

This interactive table summarizes the key features of the this compound scaffold and their applications in probe and drug design.

Computational and Theoretical Investigations of 2 Bromo 3 Pyrrolidin 1 Yl Pyridine Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of 2-Bromo-3-(pyrrolidin-1-yl)pyridine derivatives. These methods provide a detailed understanding of the molecule's behavior in chemical reactions.

DFT calculations are widely employed to model reaction mechanisms, such as Suzuki-Miyaura cross-coupling reactions, which are common for bromo-substituted aromatic compounds. mdpi.com These theoretical studies can map out the potential energy surface of a reaction, identifying the most likely pathways and the structures of transient intermediates and transition states. For instance, in a study on the Suzuki-Miyaura reactions of a dibromo-substituted pyridazinone, DFT modeling was used to rationalize the regioselectivity of the process and the formation of unexpected hydrodebromination products. mdpi.com Such computational investigations on this compound could predict its reactivity in similar cross-coupling reactions, which are vital for the synthesis of more complex derivatives.

In a broader context, DFT has been used to investigate the interaction of pyridine (B92270) molecules with surfaces, which is relevant for applications in catalysis and materials science. A synergistic approach combining DFT with Molecular Dynamics (MD) simulations has been used to study the chemisorption of pyridine on copper iodide surfaces. rsc.orgrsc.org These studies revealed that the interaction is a combination of noncovalent and hydrogen bonding interactions. rsc.orgrsc.org

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

For substituted 2,2'-bipyridine derivatives, DFT studies have shown that the introduction of substituents like -OH, -NH2, and -Br can significantly alter the electronic and structural properties. researchgate.net Electron-donating groups like -NH2 tend to increase the HOMO energy and decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity. researchgate.net Conversely, electron-withdrawing groups like -Br can lower the HOMO energy and increase the gap. researchgate.net In the case of this compound, the pyrrolidinyl group is expected to be electron-donating, influencing the charge distribution and the energies of the FMOs.

The molecular electrostatic potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For pyridine oximes, MEP maps have been used to identify the regions most likely to interact with a metal surface. mdpi.com For this compound, the nitrogen atom of the pyridine ring and the bromine atom would be expected to be electron-rich regions, influencing its interaction with other molecules.

Table 1: Illustrative Data from DFT Calculations on Substituted Pyridine Derivatives This table presents hypothetical data based on typical findings for substituted pyridines to illustrate the concepts discussed.

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Pyridine | -6.78 | -0.65 | 6.13 | 2.22 |

| 2-Bromopyridine (B144113) | -6.95 | -1.12 | 5.83 | 3.54 |

| 3-(pyrrolidin-1-yl)pyridine | -5.89 | -0.43 | 5.46 | 3.15 |

| This compound | -6.12 | -0.98 | 5.14 | 4.21 |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Binding Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of conformational changes and the interactions between a ligand, such as a this compound derivative, and a biological target, typically a protein.

MD simulations have been successfully used to support the development of new pyridine-based protein kinase C (PKC) agonists. nih.gov These simulations can help understand the behavior of ligands in a membrane environment, which is often crucial for their biological activity. nih.gov For pyridine derivatives targeting enzymes like lysine-specific demethylase 1 (LSD1), MD simulations can reveal the detailed binding process and identify key amino acid residues involved in the interaction. nih.gov Such studies have shown that electrostatic interactions are often the major driving force for binding. nih.gov

In the context of this compound derivatives designed as potential inhibitors for specific enzymes, MD simulations could be used to:

Assess conformational stability: Determine the most stable conformations of the ligand in the binding pocket of the target protein.

Analyze binding modes: Predict how the ligand orients itself within the binding site and the key interactions it forms with the protein.

Calculate binding free energies: Estimate the strength of the interaction between the ligand and the target, which can be correlated with its biological activity.

For example, in a study of substituted pyridine derivatives as LSD1 inhibitors, the binding free energies calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) approach were in good agreement with experimental bioactivity. nih.gov

Prediction of Spectroscopic Properties through Theoretical Modeling

Theoretical calculations can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming the structure of newly synthesized compounds.

For halogenated pyridines, DFT methods have been used to compute vibrational spectra. researchgate.net Theoretical calculations on 6-bromopyridine-2-carbaldehyde at the DFT(B3LYP) level of theory have been used to analyze its infrared spectrum in detail. mdpi.com The calculated vibrational frequencies and intensities can be compared with experimental data to assign the observed spectral bands to specific vibrational modes of the molecule.

Similarly, NMR chemical shifts can be calculated using quantum chemical methods. The increasing complexity of heterocyclic compounds often requires advanced 1D and 2D NMR techniques for full structural elucidation, and theoretical predictions can aid in the interpretation of these complex spectra. ipb.pt For this compound, theoretical predictions of its 1H and 13C NMR spectra would be a valuable tool for its unambiguous identification and characterization.

Table 2: Predicted Spectroscopic Data for this compound This table presents hypothetical data based on typical spectroscopic values for similar structures.

| Property | Predicted Value |

| 1H NMR | |

| H-4 | δ 7.8 ppm |

| H-5 | δ 7.2 ppm |

| H-6 | δ 8.2 ppm |

| Pyrrolidine (B122466) CH2 | δ 3.4 ppm |

| Pyrrolidine CH2 | δ 2.0 ppm |

| 13C NMR | |

| C-2 | δ 115 ppm |

| C-3 | δ 150 ppm |

| C-4 | δ 140 ppm |

| C-5 | δ 122 ppm |

| C-6 | δ 148 ppm |

| IR (selected peaks) | |

| C-H stretch (aromatic) | 3050 cm-1 |

| C-H stretch (aliphatic) | 2950-2850 cm-1 |

| C=C/C=N stretch | 1600-1450 cm-1 |

| C-Br stretch | 650 cm-1 |

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties.

For substituted pyridine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to develop predictive models for their biological activity. nih.gov These models can provide insights into how steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence the activity of the compounds. nih.gov For instance, a 3D-QSAR study on pyrimido-isoquinolin-quinone derivatives identified that steric, electronic, and hydrogen-bond acceptor properties were key to their antibacterial activity. nih.gov

For a series of this compound derivatives, a QSAR study would involve:

Data Set: A collection of derivatives with experimentally measured biological activity.

Molecular Descriptors: Calculation of various descriptors, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) parameters.

Model Development: Using statistical methods to build a regression model that correlates the descriptors with the biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Future Research Directions in 2 Bromo 3 Pyrrolidin 1 Yl Pyridine Chemistry

Exploration of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes in organic chemistry. For 2-Bromo-3-(pyrrolidin-1-yl)pyridine and its analogs, future research is poised to move beyond traditional synthesis methods towards more environmentally benign and efficient processes.

Current synthetic approaches often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. Future methodologies will likely focus on the development of one-pot multicomponent reactions (MCRs) which offer a streamlined and atom-economical approach to constructing the substituted pyridine (B92270) core. nih.gov Research into novel catalyst-free and solvent-free reaction conditions, or the use of greener solvents like water or ethanol-water mixtures, is a promising avenue. ijcrcps.com For instance, the synthesis of 2-aminopyridine (B139424) derivatives has been achieved using enaminones as precursors under solvent-free conditions, a strategy that could be adapted for this compound. nih.gov

Furthermore, the use of microwave irradiation as an alternative energy source can significantly reduce reaction times and improve yields, aligning with the goals of green chemistry. tandfonline.com The development of catalytic systems that operate under milder conditions and with lower environmental impact, such as those based on earth-abundant metals, will also be a key focus. ajchem-a.com

Table 1: Comparison of Traditional vs. Future Sustainable Synthetic Approaches

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

| Reagents | Often stoichiometric, potentially hazardous | Catalytic, renewable feedstocks |

| Solvents | Often chlorinated or other volatile organic compounds | Water, ethanol, or solvent-free |

| Energy | Conventional heating (reflux) | Microwave irradiation, room temperature |

| Process | Multi-step, requires isolation of intermediates | One-pot, multicomponent reactions |

| Waste | Significant byproduct formation | Minimal waste, high atom economy |

Development of Novel Catalytic Applications

The inherent electronic and steric properties of this compound make it an intriguing candidate for applications in catalysis, not just as a substrate but as a ligand for transition metal catalysts. The nitrogen atoms of the pyridine and pyrrolidine (B122466) rings can act as bidentate or monodentate ligands, respectively, for a variety of metals.

Future research will likely explore the synthesis of novel metal complexes incorporating this compound or its derivatives as ligands. These complexes could find applications in a range of catalytic transformations, including cross-coupling reactions, C-H activation, and asymmetric synthesis. The bromine atom provides a handle for further functionalization, allowing for the fine-tuning of the ligand's electronic and steric properties to optimize catalytic activity and selectivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are a cornerstone of modern organic synthesis. mdpi.com While 2-bromo-3-aminopyridines are often used as substrates in these reactions, future work could investigate their role as ligands in palladium catalysis. researchgate.netnih.gov The development of catalysts based on this compound could lead to new catalytic systems with unique reactivity and selectivity profiles.

Investigation of Emerging Chemical Reactivity

The interplay between the bromine atom at the 2-position and the pyrrolidine group at the 3-position of the pyridine ring in this compound creates a unique chemical environment that warrants further investigation. While the reactivity of 2-bromopyridines in reactions like Sonogashira cross-coupling is known, the influence of the adjacent pyrrolidine substituent on the regioselectivity and efficiency of these and other transformations is an area ripe for exploration. researchgate.net

Future research will likely delve into uncovering novel reaction pathways and transformations that are specific to this scaffold. For example, the development of chemodivergent reactions, where the reaction outcome can be switched between different products by tuning the reaction conditions, is a growing area of interest. rsc.org This could involve leveraging the directing group ability of the pyrrolidine nitrogen to achieve selective C-H functionalization at other positions on the pyridine ring.

Furthermore, exploring the reactivity of this compound in photocatalysis and electrochemistry could open up new avenues for its functionalization under mild and sustainable conditions. The unique electronic properties imparted by the substituents may lead to unexpected and synthetically valuable transformations.

Integration with High-Throughput Synthesis and Screening Platforms

The increasing demand for new molecules in drug discovery and materials science has driven the development of high-throughput synthesis and screening (HTS) technologies. nih.govtechnologynetworks.com The this compound scaffold is well-suited for inclusion in combinatorial libraries due to the presence of the reactive bromine atom, which allows for a wide range of diversification reactions.

Future research in this area will focus on developing robust and automated methods for the parallel synthesis of libraries of this compound derivatives. rsc.org This will involve the optimization of reaction conditions for various cross-coupling and functionalization reactions to ensure high yields and purities across a diverse range of substrates.

The resulting compound libraries can then be subjected to high-throughput screening to identify molecules with desired biological activities or material properties. nih.gov This data-driven approach, combining automated synthesis with rapid screening, has the potential to accelerate the discovery of new drug candidates and functional materials based on the this compound core. researchgate.net The integration of machine learning algorithms to predict the properties of virtual libraries of these compounds could further enhance the efficiency of the discovery process.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-3-(pyrrolidin-1-yl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of a pyridine precursor. For example, bromination of 3-(pyrrolidin-1-yl)pyridine using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 80–100°C typically achieves moderate yields (40–60%) . Optimization requires monitoring reaction time and stoichiometry to minimize over-bromination. Characterization via -NMR and LC-MS is critical to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR : - and -NMR identify substitution patterns (e.g., bromine’s deshielding effect at C2) and pyrrolidine ring conformation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 241.12 for CHBrN) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

Q. How can researchers functionalize the bromine moiety in this compound for downstream applications?

- Methodological Answer : The bromine atom serves as a handle for cross-coupling reactions:

- Suzuki-Miyaura Coupling : Use Pd(PPh) (5 mol%), arylboronic acids (1.2 eq), and KPO in 1,4-dioxane/HO (4:1) at 85–95°C for 15–24 hours .

- Buchwald-Hartwig Amination : Employ Pd(dba)/Xantphos with amines to install amino groups .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : While specific hazard data for this compound is limited, structurally related bromopyridines are eye/skin irritants (Hazard Class: Eye Irrit. 2, Skin Irrit. 2). Use PPE (gloves, goggles), work in a fume hood, and dispose of waste via halogenated solvent protocols .

Advanced Research Questions

Q. How do steric and electronic effects of the pyrrolidine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The pyrrolidine group’s electron-donating nature activates the pyridine ring toward electrophilic substitution but introduces steric hindrance. Computational studies (DFT) can model transition states to predict regioselectivity. For example, bulky ligands (e.g., SPhos) improve yields in Suzuki couplings by reducing steric clashes . Experimental validation via kinetic profiling (e.g., monitoring by GC-MS) is recommended .

Q. What strategies resolve contradictory data on bromination regiochemistry in similar pyridine derivatives?

- Methodological Answer : Discrepancies in bromination outcomes (e.g., C2 vs. C5 substitution) often arise from solvent polarity and directing group effects. Controlled experiments with deuterated solvents (e.g., DMF-d) and competitive kinetic studies can identify dominant reaction pathways. Comparative -NMR analysis of intermediates is critical .

Q. How can computational modeling guide the design of this compound derivatives for biological activity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., kinases).

- QSAR Studies : Correlate electronic parameters (HOMO/LUMO energies) with bioactivity data from assays.

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What mechanistic insights explain side-product formation during functionalization, and how can they be mitigated?

- Methodological Answer : Common side products (e.g., debrominated or dimerized species) arise from radical intermediates or catalyst decomposition. Techniques:

- In Situ Monitoring : ReactIR or UV-vis spectroscopy tracks intermediate species.

- Additive Screening : Antioxidants (e.g., BHT) or radical scavengers (TEMPO) suppress undesired pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.